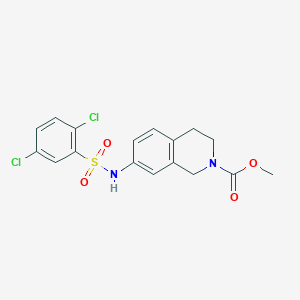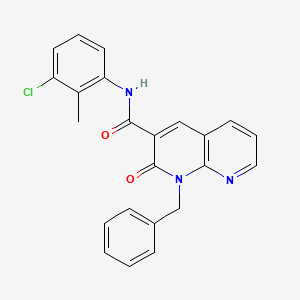![molecular formula C22H21FN4O B2914770 8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309343-21-1](/img/structure/B2914770.png)
8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining a fluorinated biphenyl group, a triazole ring, and an azabicyclo octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Azabicyclo Octane Framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring and the fluorinated biphenyl group may interact with enzymes or receptors, modulating their activity. The azabicyclo octane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **8-{4’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- **8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
The presence of the fluorine atom in 8-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro and methyl analogs.
特性
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-7-5-16(6-8-18)15-1-3-17(4-2-15)22(28)27-19-9-10-20(27)12-21(11-19)26-14-24-13-25-26/h1-8,13-14,19-21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBQDMWYISMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2914687.png)






![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914698.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2914699.png)

![4-bromo-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-pyrazole](/img/structure/B2914702.png)

![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)

